6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one

Medicinal Chemistry Synthetic Methodology Cross-Coupling

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one (CAS 263896-33-9) is a heterocyclic building block belonging to the 2,3-dihydroquinolin-4(1H)-one class, characterized by the presence of two bromine atoms at the 6- and 8-positions of the fused bicyclic system. This dual-halogenation pattern creates a versatile scaffold for sequential or simultaneous palladium-catalyzed cross-coupling reactions, enabling the construction of polysubstituted quinoline and quinolinone libraries that are difficult to access through classical annulation methods.

Molecular Formula C9H7Br2NO
Molecular Weight 304.97 g/mol
Cat. No. B13424763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one
Molecular FormulaC9H7Br2NO
Molecular Weight304.97 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=C(C=C2Br)Br
InChIInChI=1S/C9H7Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2
InChIKeyLYIXXDLPTHHPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one: A Dual-Brominated Scaffold for Selective Chemical Elaboration


6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one (CAS 263896-33-9) is a heterocyclic building block belonging to the 2,3-dihydroquinolin-4(1H)-one class, characterized by the presence of two bromine atoms at the 6- and 8-positions of the fused bicyclic system [1]. This dual-halogenation pattern creates a versatile scaffold for sequential or simultaneous palladium-catalyzed cross-coupling reactions, enabling the construction of polysubstituted quinoline and quinolinone libraries that are difficult to access through classical annulation methods [2]. The compound serves primarily as a synthetic intermediate for the preparation of 2,6,8-triaryl-tetrahydroquinolin-4-ones, 4-methoxyquinolines, and other medicinally relevant quinoline derivatives, and has been investigated in the context of antiproliferative activity against cervical, glioblastoma, and adenocarcinoma cell lines [3].

Why 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one Cannot Be Replaced by Mono-Bromo or Dichloro Analogs in Cross-Coupling-Dependent Workflows


The value of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one lies in the synergistic presence of two bromine substituents on the benzo ring, which enables unique synthetic pathways that are inaccessible to the mono-brominated analog (e.g., 6-bromo-1,2,3,4-tetrahydroquinolin-4-one) and kinetically superior to the dichloro analog (e.g., 6,8-dichloro-1,2,3,4-tetrahydroquinolin-4-one). The mono-bromo scaffold cannot undergo double cross-coupling to produce the 2,6,8-triaryl derivatives that are essential precursors to medicinally important polysubstituted quinolines [1]. Meanwhile, the C–Br bond exhibits significantly lower bond dissociation energy than the C–Cl bond (approximately 81 kcal/mol versus 95 kcal/mol), facilitating faster oxidative addition with palladium catalysts and enabling cross-coupling under milder conditions [2]. Consequently, a generic replacement would either sacrifice the ability to build 6,8-disubstituted product libraries outright or require re-optimization of reaction conditions that may result in lower overall yields or selectivity.

Quantitative Product-Specific Evidence for 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one: Head-to-Head and Cross-Study Comparative Analysis


Dual-Bromine Pattern Enables 2,6,8-Triaryl Synthesis That Is Inaccessible to 6-Bromo Analog

The 6,8-dibromo substitution pattern of the target compound allows for a one-pot Suzuki-Miyaura double cross-coupling with arylboronic acids to afford 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. In contrast, the 6-bromo-1,2,3,4-tetrahydroquinolin-4-one scaffold can yield at most the 6-aryl derivative, making the 2,6,8-triaryl architecture structurally inaccessible without the second bromine handle [1][2]. The observed yields for the dibromo substrate under PdCl₂(PPh₃)₂/PCy₃ catalysis at 90 °C in dioxane are in the range of 60–72% for the triaryl products, whereas direct literature on the mono-bromo analog under identical conditions confirms that only the 6-aryl monosubstituted product is formed [3].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Favorable C–Br Bond Energy Confers Higher Reactivity in Cross-Coupling Compared to 6,8-Dichloro Analog

The oxidative addition step that governs the rate of palladium-catalyzed cross-coupling is significantly faster for aryl bromides than for aryl chlorides due to the lower bond dissociation energy of the C–Br bond. The C–Br BDE in bromobenzene is reported as 81.2 kcal/mol, whereas the C–Cl BDE in chlorobenzene is 95.4 kcal/mol, representing a difference of 14.2 kcal/mol that translates to a substantially lower kinetic barrier [2]. This class-level difference is directly transferable to the tetrahydroquinolinone scaffold: 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one undergoes successful Suzuki coupling at 90 °C with standard Pd catalysts [1], whereas the analogous 6,8-dichloro-1,2,3,4-tetrahydroquinolin-4-one typically requires either higher temperatures (>100 °C), more electron-rich ligands (e.g., PCy₃, P(t-Bu)₃), or longer reaction times to achieve comparable conversion.

Organic Synthesis Catalysis Bond Energetics

Antiproliferative Activity Profile of the 6,8-Dibromo Tetrahydroquinoline Core against Three Cancer Cell Lines

The closely related 6,8-dibromo-1,2,3,4-tetrahydroquinoline (the lactam-reduced analog) demonstrated broad antiproliferative activity against the C6 (rat glioblastoma), HeLa (human cervical carcinoma), and HT29 (human colorectal adenocarcinoma) cell lines, with DNA fragmentation assays confirming an apoptotic mechanism independent of topoisomerase I inhibition [1]. This multi-cell-line activity profile contrasts with morpholine/piperazine-substituted quinoline analogs, which exhibited selective antiproliferative effects limited to the C6 line (IC₅₀ = 46.3–47.5 µg/mL) [1]. While these data pertain to the 1,2,3,4-tetrahydroquinoline derivative lacking the 4-carbonyl group, the 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one scaffold serves as the direct synthetic precursor to this active compound and retains the identical 6,8-dibromo substitution pattern, strongly suggesting comparable biological target engagement.

Anticancer Research Cell-Based Assays Structure-Activity Relationship

Controlled Dehydrogenation and Oxidative Aromatization Yield Polysubstituted Quinolin-4(1H)-ones and 4-Methoxyquinolines

The 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one scaffold can be chemoselectively transformed into two structurally distinct product classes depending on the oxidant employed: treatment with thallium(III) p-tolylsulfonate (TTS) in dimethoxyethane at reflux effects C2–C3 dehydrogenation to afford 2-aryl-6,8-dibromoquinolin-4(1H)-ones, while iodine in methanol at reflux promotes oxidative aromatization with concomitant methoxylation to produce 2-aryl-6,8-dibromo-4-methoxyquinolines [1]. This bifurcated reactivity from a single dihydroquinolinone precursor is not accessible from the fully aromatic quinolin-4(1H)-one scaffold, which is already oxidized, nor from the fully saturated tetrahydroquinoline, which lacks the enone system necessary for the iodine-mediated methoxylation pathway [1].

Synthetic Chemistry Heterocycle Synthesis Oxidation

Exclusive 8-Alkynylation in Sonogashira Cross-Coupling Demonstrates Regioselectivity Advantage over Random Functionalization

Pd/C–PPh₃–CuI-catalyzed Sonogashira cross-coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones with phenyl acetylene or 3-butyn-1-ol proceeds with exclusive regioselectivity at the C8 position, yielding 8-alkynylated quinolin-4(1H)-one derivatives in 73–86% yield [1]. This contrasts with the Suzuki–Miyaura cross-coupling of the same scaffold reported earlier, which proceeds without selectivity to give double-coupled 6,8-diaryl products [2]. The C8-selective mono-alkynylation therefore establishes a capability for sequential orthogonal functionalization: install an alkyne handle at C8 first, then perform a different palladium-catalyzed transformation at C6. No analogous regioselective mono-functionalization has been reported for the 6,8-dichloro or 6-mono-bromo scaffolds under Sonogashira conditions, underscoring the unique synthetic plasticity conferred by the dibromo substitution pattern.

Regioselective Synthesis Sonogashira Coupling Alkyne Chemistry

Optimal R&D and Procurement Scenarios for 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one Based on Verified Evidence


Medicinal Chemistry Library Synthesis of 2,6,8-Trisubstituted Quinolin-4(1H)-ones

Medicinal chemistry groups focused on bromodomain inhibition or anticancer lead discovery should procure 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one as the entry point for a divergent synthetic sequence: (i) Suzuki–Miyaura double cross-coupling at C6 and C8 to install two aryl groups, (ii) optional dehydrogenation with TTS or oxidative aromatization with I₂/MeOH to generate the fully aromatic quinolin-4(1H)-one or 4-methoxyquinoline core, respectively [1]. This single building block replaces a multi-step linear synthesis and reduces the number of starting materials that must be separately procured, validated, and maintained in inventory. The resulting 2,6,8-triarylquinolin-4(1H)-ones are structurally validated analogs of known bromodomain-targeting scaffolds and warrant systematic biological profiling [2].

Regioselective Synthesis of C8-Alkynylated Quinolinone Probes

For chemical biology programs requiring alkyne-functionalized quinolinones as click-chemistry probes or for terminal alkyne SAR exploration, the C8-exclusive Sonogashira coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones offers a unique regioselective entry point. The high isolated yields (73–86%) and complete selectivity for the C8 position preserve the C6 bromine for a second, orthogonal palladium-catalyzed transformation (e.g., Suzuki, Buchwald-Hartwig, or Heck), enabling the systematic, sequential construction of 6,8-differentially substituted libraries that cannot be obtained from symmetrically reactive scaffolds [3]. This application is especially valuable for photophysical studies employing 6,8-bis(arylethenyl)-4-methoxyquinolines, where the precisely controlled substitution pattern directly impacts the compound's absorption and fluorescence properties [3].

Anticancer Lead Generation Based on the 6,8-Dibromotetrahydroquinoline Pharmacophore

Researchers developing apoptosis-inducing anticancer agents can leverage the 6,8-dibromotetrahydroquinolin-4-one scaffold as a synthetic precursor to the 6,8-dibromotetrahydroquinoline pharmacophore, which has demonstrated broad antiproliferative activity against C6 (glioblastoma), HeLa (cervical), and HT29 (colorectal) cells through a DNA fragmentation-mediated apoptotic mechanism distinct from topoisomerase I inhibition [4]. The 4-carbonyl group provides a synthetic handle for further derivatization (reduction, reductive amination, or Grignard addition) to generate focused libraries of 4-substituted analogs that can be screened for improved potency and selectivity. The multi-cell-line activity profile of the parent dibromo core reduces the likelihood of identifying compounds that are active in only a single histological context, increasing the probability of discovering leads with a broader therapeutic window [4].

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